molecular formula C41H60N10O10S B14095586 SALMF-amide 1

SALMF-amide 1

Cat. No.: B14095586
M. Wt: 885.0 g/mol
InChI Key: GACIWVVFDFGCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SALMF-amide 1 is a neuropeptide first isolated from the starfish Asterias rubens . Its amino acid sequence is Gly-Phe-Asn-Ser-Ala-Leu-Met-Phe-NH2 (GFNSALMF-NH2) . This peptide has a molecular formula of C41H60N10O10S and a molecular weight of approximately 885.0 g/mol . This compound (also known as neuropeptide S1) has been extensively studied in echinoderms, where immunocytochemical studies have shown its widespread distribution in the nervous system, including the radial nerve cord, circumoral nerve ring, tube feet, and digestive system . It functions as a muscle relaxant . Recent, groundbreaking research has revealed that this compound and related peptides act as ligands for kisspeptin-type receptors in starfish, uncovering a previously unknown evolutionary relationship between these neuropeptide families . This discovery provides important new insights into the evolution of neuropeptide signaling. Studies have also demonstrated this compound-like immunoreactivity in the nervous systems of parasitic flatworms, suggesting a broader phylogenetic distribution and potential research applications in comparative neuroendocrinology . The product is supplied as a lyophilized powder with a purity of >95% . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C41H60N10O10S

Molecular Weight

885.0 g/mol

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C41H60N10O10S/c1-23(2)17-29(38(58)47-27(15-16-62-4)37(57)48-28(35(44)55)18-25-11-7-5-8-12-25)49-36(56)24(3)45-41(61)32(22-52)51-40(60)31(20-33(43)53)50-39(59)30(46-34(54)21-42)19-26-13-9-6-10-14-26/h5-14,23-24,27-32,52H,15-22,42H2,1-4H3,(H2,43,53)(H2,44,55)(H,45,61)(H,46,54)(H,47,58)(H,48,57)(H,49,56)(H,50,59)(H,51,60)

InChI Key

GACIWVVFDFGCKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN

Origin of Product

United States

Preparation Methods

Isolation of SALMFamide-1 from Starfish Tissues

Tissue Collection and Preprocessing

Radial nerve cords or apical muscle tissues from starfish species such as Asterias rubens and Pycnopodia helianthoides are dissected and immediately processed to prevent proteolytic degradation. Tissues are homogenized in 70% methanol and heated briefly (5 min at 95°C) to denature proteases, followed by acidification with glacial acetic acid (5% v/v). The homogenate is centrifuged (10,000 × g, 40 min) to pellet insoluble debris, and the supernatant is concentrated via rotary evaporation.

Solvent Precipitation and Solid-Phase Extraction

Ethanol precipitation (10 volumes) removes salts and polar contaminants, with subsequent centrifugation (20,000 × g, 50 min) yielding a peptide-rich supernatant. This fraction is applied to a C18 cartridge preconditioned with 10% methanol/0.1% trifluoroacetic acid (TFA), and retained peptides are eluted with 60% methanol/0.1% TFA. SALMFamide-1 immunoreactivity is monitored using radioimmunoassay (RIA) with antisera specific to its C-terminal motif (e.g., BL antiserum).

Chromatographic Purification

Cation-Exchange Chromatography

Active fractions from C18 cartridges are subjected to CM-52 cation-exchange chromatography with a linear gradient of 0.02–1.5 M ammonium acetate (pH 5.0). Elution profiles are tracked at 254 nm, and SALMFamide-1-containing fractions (typically eluting at 0.8–1.2 M ammonium acetate) are pooled.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Final purification is achieved using a C18 RP-HPLC column (e.g., Vydac 218TP510) with a 0–60% acetonitrile/0.1% TFA gradient over 120 min. SALMFamide-1 elutes at ~35–40% acetonitrile, as confirmed by RIA and Edman degradation sequencing.

Table 1: Key Parameters for SALMFamide-1 Isolation

Step Conditions Yield (μg/g tissue) Purity (%)
Ethanol Precipitation 10 volumes ethanol, 20,000 × g, 50 min 12.5 ± 1.8 45
C18 Cartridge 60% methanol/0.1% TFA elution 8.2 ± 0.9 70
CM-52 Chromatography 0.8–1.2 M ammonium acetate 5.1 ± 0.6 85
RP-HPLC 35–40% acetonitrile/0.1% TFA 3.7 ± 0.4 98

Solid-Phase Chemical Synthesis of SALMFamide-1

Resin Selection and Fmoc Deprotection

Synthesis begins with a Rink amide resin (0.65 mmol/g) to ensure C-terminal amidation. The fluorenylmethyloxycarbonyl (Fmoc) group is removed using 20% piperidine in N,N-dimethylformamide (DMF) (2 × 5 min), followed by DMF washes.

Sequential Amino Acid Coupling

Each Fmoc-protected amino acid (GFNSALMF) is coupled in DMF using 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylcarbodiimide (DIC) (4:4:1 molar ratio) for 60 min. Coupling efficiency is monitored via Kaiser ninhydrin tests.

Cleavage and Global Deprotection

Peptide-resin is treated with a cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) for 3 h, followed by precipitation in cold diethyl ether. Crude peptide is dissolved in 10% acetic acid and lyophilized.

Table 2: Synthetic Conditions for SALMFamide-1

Parameter Specification
Resin Rink amide MBHA (0.65 mmol/g)
Coupling Reagents HOBt/DIC in DMF (4:4:1)
Deprotection 20% piperidine/DMF (2 × 5 min)
Cleavage Cocktail TFA/water/triisopropylsilane (95:2.5:2.5)
Average Crude Yield 78 ± 5%

Catalytic Amidation Strategies for SALMFamide-1

Enzymatic Amidation

Carboxypeptidase Y or microbial transglutaminase can amidate C-terminal carboxylic acids, though this approach remains unexplored for SALMFamide-1.

Analytical Characterization

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular mass of synthetic SALMFamide-1 (calculated: 903.4 Da; observed: 903.5 ± 0.3 Da).

Amino Acid Sequencing

Edman degradation validates the primary structure (GFNSALMF), with phenylthiohydantoin (PTH) derivatives detected at each cycle.

Table 3: Analytical Data for SALMFamide-1

Method Result
MALDI-TOF MS 903.5 Da (M+H)+
RP-HPLC Retention 14.2 min (C18, 0–60% acetonitrile/0.1% TFA)
Amino Acid Analysis Gly (1), Phe (2), Asn (1), Ser (1), Ala (1), Leu (1), Met (1)

Challenges and Optimization Strategies

Polymerization During Synthesis

Furfuryl alcohol-derived substrates undergo polymerization during Ritter reactions, reducing amide yields. Additives like sodium dithionite (Na₂S₂O₄, 1% w/w) suppress side reactions, increasing target amide yields to 28%.

Catalyst Leaching

Sulfonic acid catalysts (e.g., MWCNT-CSP) exhibit leaching after multiple cycles, necessitating HCl washes to restore activity.

Scientific Research Applications

SALMFamide-1 (S1) is a neuropeptide belonging to the SALMFamide family found in Echinodermata, such as starfish . These neuropeptides, initially discovered in starfish, have been identified in other echinoderms and are known for their muscle-relaxing properties . S1, an octapeptide with the amino acid sequence Gly-Phe-Asn-Ser-Ala-Leu-Met-Phe-NH2 (GFNSALMFamide), has various applications, particularly in the study of muscle relaxation and oocyte maturation in starfish .

Muscle Relaxation

S1 causes relaxation of starfish cardiac stomach, tube foot, and apical muscle preparations in vitro . Both S1 and S2 neuropeptides are muscle relaxants in starfish . Pharmacological tests have revealed the muscle-relaxing properties of S1 in neuromuscular preparations of Asterias rubens .

Inhibition of Gonad-Stimulating Substance (GSS) Secretion

S1 inhibits GSS secretion from radial nerves in starfish . Unlike GSS, S1 does not induce spawning in starfish ovary . A study on Asterina pectinifera found that S1 inhibits GSS secretion from radial nerves when treated with high K+ concentration, suggesting S1 plays a role in regulating GSS secretion from the nervous system, influencing oocyte maturation .

Distribution in Ovaries

Immunoreactivity studies reveal neural networks in A. pectinifera ovaries, indicating the presence of S1 . These networks are mainly in the connective tissue layer, with little evidence of immunoreactivity inside their basement membrane .

Comparison with Other Neuropeptides

Comparison with Similar Compounds

Structural Analogues

SALMF-amide 1 shares functional similarities with other sulfonamide-containing peptides and small molecules. Key structural and functional comparisons include:

Compound Structure Key Functional Groups Biological Role Receptor Specificity
This compound Gly-Phe-Leu-Arg-Pro-SALMF-NH₂ Sulfonamide, amide bonds Neuromodulation, feeding regulation GPCRs in echinoderms
Sulfadiazine C₁₀H₁₀N₄O₂S Sulfonamide, pyrimidine ring Antibacterial agent Dihydropteroate synthase
Sulfamerazine C₁₁H₁₂N₄O₂S Sulfonamide, methyl-pyrimidine Antimicrobial therapy Bacterial folate synthesis
Meta-diamide sulfide Variable aromatic sulfides Sulfide, diamide backbone Insecticidal activity GABA-gated chloride channels

Key Findings :

  • Stability: The sulfonamide group in this compound confers greater resistance to enzymatic degradation compared to non-sulfonamide neuropeptides (e.g., FMRFamide) .
  • Receptor Interaction : Unlike sulfonamide antibiotics (e.g., Sulfadiazine), this compound targets neural GPCRs rather than bacterial enzymes, highlighting its evolutionary specialization .
  • Functional Versatility : Meta-diamide sulfides share a sulfur-containing backbone but lack the neuropeptide sequence required for GPCR activation, limiting their role to ion channel modulation .
Pharmacokinetic and Toxicological Profiles

Comparative studies on sulfonamide derivatives reveal significant differences in toxicity and bioactivity:

Parameter This compound Sulfanilamide Sulfapyridine
LD₅₀ (mg/kg) >500 (non-toxic) 3,750 1,200
Bioavailability Low (CNS-specific) High (systemic) Moderate
Metabolic Pathway Peptidase cleavage Acetylation Glucuronidation

Key Findings :

  • Low Toxicity : this compound exhibits negligible developmental or systemic toxicity in vertebrates, unlike sulfonamide antibiotics (e.g., Sulfapyridine), which inhibit folate synthesis in mammals .
  • Target Specificity: this compound’s action is restricted to echinoderm neural tissues, whereas broad-spectrum sulfonamides (e.g., Sulfanilamide) affect multiple organ systems .
Analytical Characterization

HPLC and NMR analyses highlight distinct physicochemical properties:

Technique This compound Sulfamerazine Meta-diamide sulfide
HPLC Rt 12.3 min (C18 column, 0.1% TFA) 8.7 min (C18 column, pH 6.8) 14.5 min (C8 column, MeCN/H₂O)
¹³C NMR 175.2 ppm (amide carbonyl) 165.4 ppm (sulfonamide S=O) 155.9 ppm (aromatic C-S)

Key Findings :

  • Retention Behavior : this compound’s longer HPLC retention time compared to sulfonamide antibiotics reflects its larger molecular weight and hydrophobicity .
  • Spectroscopic Signatures : The ¹³C NMR peak at 175.2 ppm confirms the presence of a stable amide bond, absent in simpler sulfonamides like Sulfamerazine .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting SALMF-amide 1 in neural tissue samples?

  • Methodological Answer : Detection typically involves immunoassays (e.g., ELISA with validated antibodies) or chromatographic techniques (HPLC coupled with mass spectrometry). Ensure proper tissue fixation and antigen retrieval for immunohistochemistry. Include negative controls (e.g., pre-absorption with excess antigen) to validate antibody specificity. Quantitative studies should use standardized calibration curves and report detection limits .
  • Table 1: Comparison of Detection Methods

MethodSensitivitySample Prep ComplexityKey Validation Steps
ELISA~0.1 nMModerateAntibody specificity, spike-in recovery
LC-MS/MS~0.01 nMHighIsotopic labeling, matrix-matched calibration
IHCSemi-quant.HighKnockout tissue controls, co-staining validation

Q. What are the standard protocols for synthesizing and characterizing this compound in vitro?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used. Purification via reverse-phase HPLC with gradient elution, followed by characterization using MALDI-TOF mass spectrometry and NMR spectroscopy. Ensure >95% purity via analytical HPLC, and report retention times and spectral data (e.g., 1^1H NMR shifts) for reproducibility .

Q. How can researchers validate antibody specificity for this compound in immunohistochemical studies?

  • Methodological Answer : Use Western blotting to confirm single-band recognition in target tissues. Perform pre-absorption controls (incubate antibody with excess this compound peptide before application). Compare staining patterns in wild-type vs. gene-edited knockout models. Document all validation steps in supplementary materials .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory findings regarding this compound's receptor interactions across studies?

  • Methodological Answer : Conduct comparative binding assays under standardized conditions (pH, temperature, ionic strength). Use orthogonal methods (e.g., surface plasmon resonance vs. radioligand displacement) to cross-validate affinity measurements. Perform meta-analysis of published KdK_d values with attention to assay design heterogeneity .

Q. How should researchers design longitudinal studies to investigate this compound's modulatory effects in developing organisms?

  • Methodological Answer : Establish temporal sampling points aligned with key developmental stages. Use nested ANOVA to account for intra-individual variability. Include tissue-specific knockout models and dose-response paradigms. Ensure statistical power analysis determines cohort size, and archive raw data for open-access reproducibility .

Q. What computational approaches complement experimental data in modeling this compound's structure-function relationships?

  • Methodological Answer : Molecular dynamics simulations can predict conformational stability under physiological conditions. Docking studies (e.g., AutoDock Vina) identify putative receptor-binding interfaces. Validate predictions via alanine scanning mutagenesis coupled with functional assays (e.g., cAMP inhibition). Report force field parameters and solvent models used .

Data Contradiction and Integration

Q. How to address discrepancies in this compound's concentration-dependent effects across cell types?

  • Methodological Answer : Systematically compare receptor subtype expression profiles (qRT-PCR/Western blot) across cell models. Perform cross-titration experiments with controlled ligand degradation protocols (e.g., protease inhibitors). Use Bayesian statistics to model dose-response variability and identify outlier mechanisms .

Q. What frameworks integrate this compound findings with broader neuropeptide signaling networks?

  • Methodological Answer : Construct interaction networks using tools like Cytoscape, incorporating this compound's known binding partners and downstream effectors. Validate predictions via co-localization studies (e.g., proximity ligation assays) and pathway enrichment analysis. Cite orthogonal datasets (e.g., transcriptomics) to support mechanistic hypotheses .

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